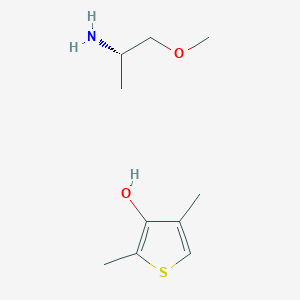![molecular formula C14H15ClF3NO B2491245 2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide CAS No. 2411310-19-3](/img/structure/B2491245.png)
2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide is an organic compound with the molecular formula C14H15ClF3NO. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a cyclopentyl ring, making it a unique and versatile chemical entity. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a series of cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Chlorination: The chloro group is added through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptor Activity: Interact with cellular receptors, leading to changes in cellular signaling pathways.
Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.
相似化合物的比较
2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide can be compared with other similar compounds, such as:
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Similar structure but lacks the cyclopentyl ring.
2-Chloro-N-(4-chloro-2-methoxyphenyl)acetamide: Contains a methoxy group instead of the trifluoromethyl group.
N-(4-Chloro-2-iodophenyl)acetamide: Contains an iodine atom instead of the trifluoromethyl group.
These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO/c15-8-13(20)19-12-3-1-2-11(12)9-4-6-10(7-5-9)14(16,17)18/h4-7,11-12H,1-3,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUJCZIGNGPVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)CCl)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)
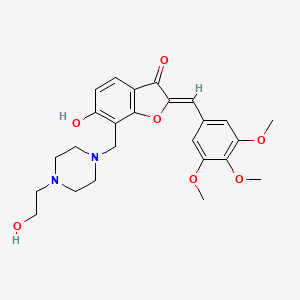
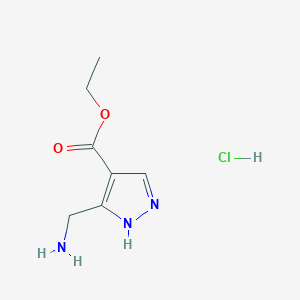
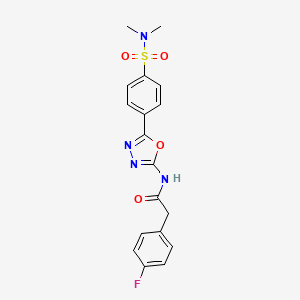
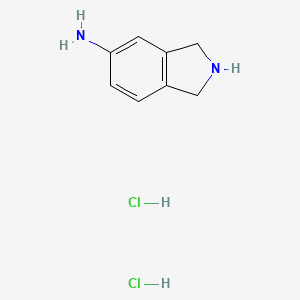
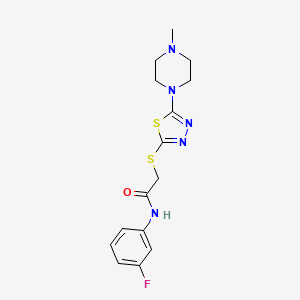
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2491172.png)
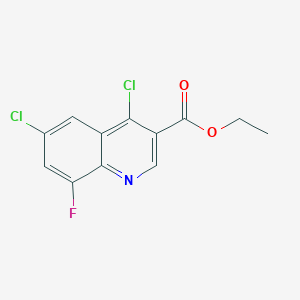
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

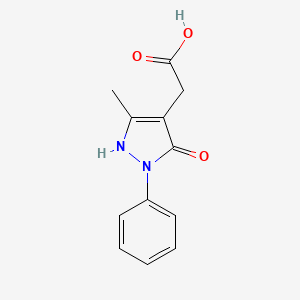
![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)

